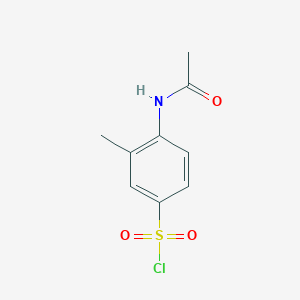

4-Acetamido-3-methylbenzene-1-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Acetamido-3-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H10ClNO3S. It is a derivative of benzene, featuring an acetamido group, a methyl group, and a sulfonyl chloride group attached to the benzene ring.

準備方法

Synthetic Routes and Reaction Conditions

4-Acetamido-3-methylbenzene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonylation of 4-acetamido-3-methylbenzene using chlorosulfonic acid. The reaction typically proceeds under controlled conditions to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonylation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

化学反応の分析

Types of Reactions

4-Acetamido-3-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

科学的研究の応用

Physical Properties

- Appearance : Typically a solid at room temperature.

- Solubility : Soluble in organic solvents such as dichloromethane and acetone.

Synthesis of Sulfonamide Derivatives

4-Acetamido-3-methylbenzene-1-sulfonyl chloride is extensively used in the synthesis of sulfonamide derivatives. The sulfonyl chloride group acts as an electrophile, allowing nucleophilic substitution reactions with amines to form sulfonamides. This reaction is crucial in developing various pharmaceutical agents, particularly antibiotics.

Experimental Procedure:

- Reagents : this compound + Amine

- Reaction Conditions : Typically performed in an inert atmosphere with controlled temperature.

Case Study:

In a study focusing on the synthesis of N-(2-indanyl)-4-(N-acetyl-N-methylamino)benzenesulfonamide, the compound was reacted with indanylamine under basic conditions to yield a high purity product (95% yield) through extraction and purification processes.

Modification of Biomolecules

The compound is also employed in modifying biomolecules to study biological processes. Its ability to introduce sulfonyl groups enables researchers to investigate the effects of these modifications on biological activity and stability.

Example Application:

In biochemical assays, sulfonamide derivatives synthesized from this compound have been utilized to explore enzyme inhibition mechanisms, particularly targeting carbonic anhydrases, which are vital for various physiological processes.

Organic Synthesis Reagent

As a reagent in organic synthesis, this compound facilitates the creation of complex organic molecules through various reaction pathways including acylation and sulfonation.

Reaction Mechanism:

The general reaction can be represented as follows:

where Nu represents a nucleophile such as alcohols or thiols.

Pharmaceutical Development

The compound plays a critical role in drug development, particularly in synthesizing anti-inflammatory and antibacterial agents. Its derivatives are being explored for their therapeutic potential against various diseases.

Notable Derivatives:

Several derivatives synthesized from this compound have shown promising results in preclinical trials for their efficacy against bacterial infections and inflammatory conditions.

作用機序

The mechanism of action of 4-acetamido-3-methylbenzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various sulfonyl derivatives .

類似化合物との比較

Similar Compounds

4-Trifluoromethylbenzene-1-sulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of an acetamido group.

3-Acetamido-4-methylbenzene-1-sulfonyl chloride: Similar in structure but with the acetamido and methyl groups in different positions.

4-Methylbenzene-1-sulfonyl chloride: Lacks the acetamido group, making it less reactive in certain reactions.

Uniqueness

4-Acetamido-3-methylbenzene-1-sulfonyl chloride is unique due to the presence of both acetamido and sulfonyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis. The acetamido group can participate in hydrogen bonding and other interactions, enhancing the compound’s utility in various applications .

生物活性

4-Acetamido-3-methylbenzene-1-sulfonyl chloride, also known as N-(4-sulfamoyl-3-methylphenyl)acetamide chloride , is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its sulfonyl chloride functional group, which contributes to its reactivity and biological properties.

- Molecular Formula : C₉H₁₀ClN₁O₃S

- Molecular Weight : 235.70 g/mol

- CAS Number : 14988-21-7

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological targets. The sulfonamide moiety is known for its role in inhibiting bacterial dihydropteroate synthase, a key enzyme in the folate synthesis pathway, thereby exhibiting antibacterial properties .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related sulfonamide derivatives have minimum inhibitory concentrations (MICs) against various bacterial strains ranging from 0.29 to 2.34 μM . This suggests that this compound may possess comparable or enhanced antimicrobial properties.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial effects of sulfonamide derivatives against resistant strains of bacteria, demonstrating that certain derivatives exhibited potent activity with MIC values significantly lower than traditional antibiotics . This highlights the potential of this compound as a lead compound in antibiotic development.

- Synergistic Effects : In another investigation, combinations of sulfonamide compounds with existing antibiotics showed synergistic effects against multi-drug resistant bacteria, suggesting that this compound could enhance the efficacy of conventional treatments .

Table 1: Summary of Biological Activities

特性

IUPAC Name |

4-acetamido-3-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3S/c1-6-5-8(15(10,13)14)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQIUVQLPQCNMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)Cl)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469274 |

Source

|

| Record name | 4-Acetamido-3-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14988-21-7 |

Source

|

| Record name | 4-Acetamido-3-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。